molecular formula C10H18N4O B1482942 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine CAS No. 2098121-15-2

3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B1482942
CAS RN: 2098121-15-2
M. Wt: 210.28 g/mol
InChI Key: GRFCVWDLQFFOPE-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Triazole Derivatives and Biological Activities

  • Triazoles, including 1H-1,2,3-triazole derivatives, are noted for their diverse biological activities. Their structural variations offer a wide range of applications in drug development. Particularly, 1H-1,2,3-triazoles have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives is crucial for addressing contemporary issues in green chemistry and for developing prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Piperazine and its Analogs in Medicinal Chemistry

  • Piperazine derivatives, including 1,4-Diazacyclohexane, have been a focus due to their versatile medicinal significance. They've been a part of numerous drugs with varied pharmacological actions. Specifically, molecules containing piperazine have shown potential activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains. This highlights the importance of piperazine in the design and structure-activity relationship of potent anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Drug Design

  • Piperazine, as a structural entity, plays a significant role in the design of a wide array of drugs, including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, and anti-inflammatory drugs. The modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This review provides insights into piperazine-based molecular fragments, aiding drug discoverers in designing molecules for various diseases (Rathi et al., 2016).

Synthesis of 1,2,3-Triazoles

  • The synthesis of 1,2,3-triazoles, especially 1,4-disubstituted 1,2,3-triazoles, plays a pivotal role in drug discovery and other scientific applications. The introduction of copper(I) catalyzed regioselective synthesis by Sharpless and Meldal has opened new avenues in the synthesis of these compounds, known for their broad spectrum of biological activities. The review covers various synthetic routes, offering insights for synthetic chemists to develop biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs based on piperidine derivatives.

Mechanism of Action

properties

IUPAC Name

3-[4-(ethoxymethyl)triazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-4-3-5-11-6-10/h7,10-11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFCVWDLQFFOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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